![molecular formula C7H10O2 B14336225 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 105929-75-7](/img/structure/B14336225.png)
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde: is a bicyclic organic compound with the molecular formula C7H10O2. It is a derivative of 7-Oxabicyclo[4.1.0]heptane, featuring an aldehyde functional group. This compound is known for its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Baeyer-Villiger Oxidation: One of the common methods to synthesize 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde is through the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones.
Diels-Alder Reaction: Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Baeyer-Villiger oxidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in specific reactions that can modulate biological pathways, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but different functional groups.
Cyclohexene oxide: Another bicyclic compound with an oxirane ring, used in similar applications.
1,2-Epoxycyclohexane: A compound with an epoxide ring, often used in polymer chemistry.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde stands out due to its unique combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
105929-75-7 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C7H10O2/c8-5-7-4-2-1-3-6(7)9-7/h5-6H,1-4H2 |
Clé InChI |
LIEHUKGXYCBIKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


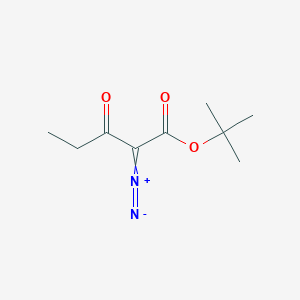

![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
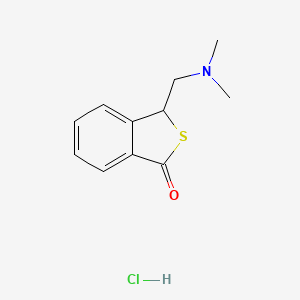
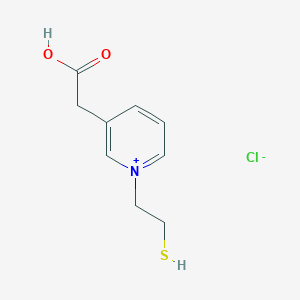
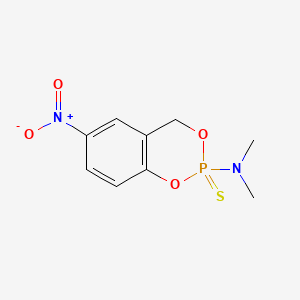
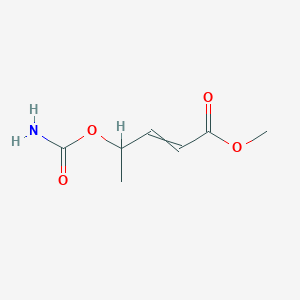
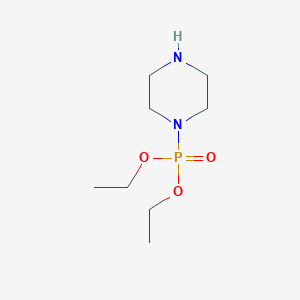
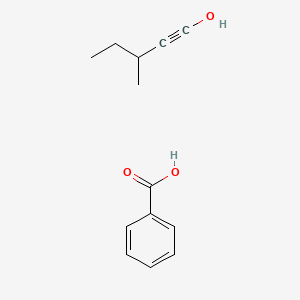
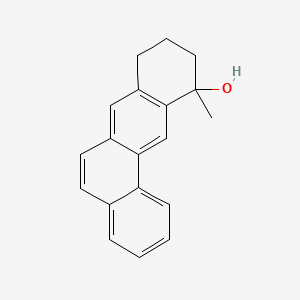
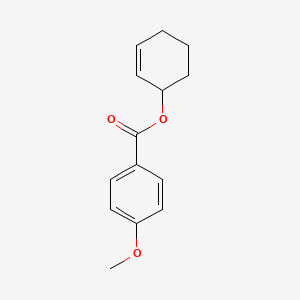
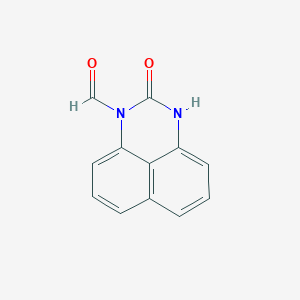

![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
